molecular formula C8H10ClNO2 B025140 2-Chlorodopamine CAS No. 102851-70-7

2-Chlorodopamine

Cat. No. B025140
CAS RN: 102851-70-7
M. Wt: 187.62 g/mol
InChI Key: QJFLNNIHWWVCFG-UHFFFAOYSA-N
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Description

2-Chlorodopamine is a chlorinated derivative of dopamine, a neurotransmitter that plays several important roles in the brain and body . It is produced when hypochlorous acid (HOCl), a reactive oxygen species formed by neutrophils and other myeloperoxidase-containing cells during inflammation, chlorinates the amine and catechol moieties of dopamine .

Scientific Research Applications

  • Pest Control Applications : 2-(4-chloro-o-toluidino)-2-oxazoline, a novel octopamine agonist related to chlorodopamine, shows potential as an insecticidal and acaricidal agent, suggesting applications in organic pest control (Jennings et al., 1988).

  • Neurotoxicity and Disease Models : Chlorodopamine, which is related to the substance , can selectively kill dopaminergic neurons in the substantia nigra, similar to Parkinsonian poison MPP+, providing a model for studying inflammation and Parkinson's disease (Jeitner et al., 2016).

  • Renal Vasodilator Activity : 2-chlorodopamine and its N-substituted derivatives exhibit renal vasodilator activity similar to dopamine, suggesting a potential application in medical treatments involving renal function (McCarthy et al., 1986).

  • Pharmacological Research : Chloroquine, an analog of chlorodopamine, shows promise in enhancing the efficacy of conventional cancer therapies and has been explored for its potential antiviral properties, including against COVID-19 (Solomon & Lee, 2009), (Meo et al., 2020).

  • Chemical Synthesis and Application : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, a class related to 2-chlorodopamine, have led to improved synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).

Future Directions

Future research on 2-Chlorodopamine could focus on further elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards .

properties

IUPAC Name

4-(2-aminoethyl)-3-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFLNNIHWWVCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCN)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145543
Record name 2-Chlorodopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorodopamine

CAS RN

102851-70-7
Record name 2-Chlorodopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorodopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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